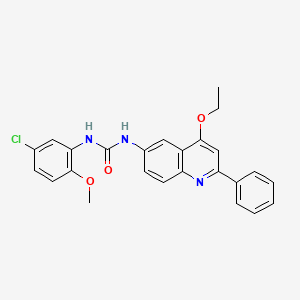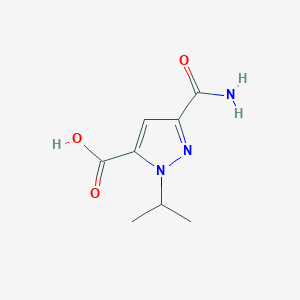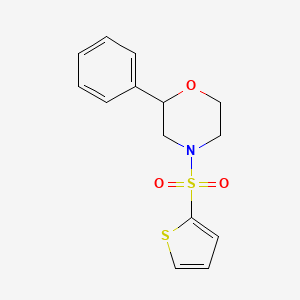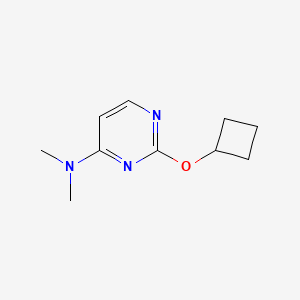
1-(5-Chloro-2-methoxyphenyl)-3-(4-ethoxy-2-phenylquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-(4-ethoxy-2-phenylquinolin-6-yl)urea, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase, c-Met. It has been shown to have potential therapeutic applications in the treatment of cancer, particularly in the inhibition of tumor growth and metastasis.
科学的研究の応用
Novel Urea and Bis-urea Derivatives Synthesis and Biological Evaluation
A study by Perković et al. (2016) describes the synthesis and biological evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds, including 3-[3,5-Bis(trifluoromethyl)phenyl]-1-{4-[(6-methoxyquinolin-8-yl)amino]pentyl}urea, showed significant antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cell line. The research highlighted the potential of these derivatives as lead compounds in developing breast carcinoma drugs, demonstrating their high antioxidant activity and antimicrobial properties in vitro (Perković et al., 2016).
Biginelli-type Synthesis of 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones
Kolosov et al. (2015) explored a Biginelli-type synthesis approach for novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones. The study demonstrated the effectiveness of using DMF–TMSCl as a catalyst system, indicating a potential pathway for synthesizing N-(methoxy)urea derivatives. This research contributes to the understanding of synthesizing complex organic compounds involving urea functionalities (Kolosov et al., 2015).
Isoquinoline and Quinazoline Urea Analogues as Adenosine A(3) Receptor Antagonists
A study by van Muijlwijk-Koezen et al. (2000) presented the synthesis and evaluation of isoquinoline and quinazoline urea derivatives as antagonists for the human adenosine A(3) receptor. The research provided insights into the structure-affinity relationship, indicating that specific substitutions on the quinazoline ring enhance the adenosine A(3) receptor affinity. This work contributes to the development of potent and selective human adenosine A(3) receptor antagonists, offering a potential tool for characterizing the A(3) receptor (van Muijlwijk-Koezen et al., 2000).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-ethoxy-2-phenylquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-3-32-24-15-21(16-7-5-4-6-8-16)28-20-11-10-18(14-19(20)24)27-25(30)29-22-13-17(26)9-12-23(22)31-2/h4-15H,3H2,1-2H3,(H2,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOJNDCPHMMITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(4-ethoxy-2-phenylquinolin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2693969.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2693970.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2693972.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2693973.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2693975.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2693977.png)


![2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2693983.png)
![(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2693984.png)

